1-(4-Methoxyphenyl)prop-2-yn-1-ol
Overview
Description
1-(4-Methoxyphenyl)prop-2-yn-1-ol, also known as α-ethynyl-4-methoxybenzyl alcohol, is an organic compound with the molecular formula C10H10O2. This compound features a methoxy group attached to a phenyl ring, which is further connected to a propynyl alcohol group. It is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)prop-2-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like toluene or ethanol.
Industrial Production Methods: On an industrial scale, the synthesis might involve more efficient catalytic processes to enhance yield and purity. For example, using a palladium-catalyzed coupling reaction can streamline the production process. The reaction conditions are optimized to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride for selective reductions.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitutions.
Major Products:
Oxidation: 4-methoxyphenylprop-2-ynal or 4-methoxyphenylprop-2-ynoic acid.
Reduction: 1-(4-methoxyphenyl)prop-2-en-1-ol or 1-(4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted phenylpropynols depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)prop-2-yn-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is employed in the manufacture of fine chemicals and as an intermediate in the production of polymers and resins.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)prop-2-yn-1-ol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The methoxy group can participate in hydrogen bonding, while the propynyl group can engage in π-π interactions, influencing molecular recognition and binding.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)prop-2-yn-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility properties.
1-(4-Methoxyphenyl)ethanol: Lacks the triple bond, resulting in different chemical behavior and applications.
1-(4-Methoxyphenyl)prop-2-en-1-ol: Contains a double bond instead of a triple bond, affecting its reactivity in addition and substitution reactions.
Uniqueness: 1-(4-Methoxyphenyl)prop-2-yn-1-ol is unique due to its combination of a methoxy-substituted phenyl ring and a propynyl alcohol group. This structure provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
1-(4-methoxyphenyl)prop-2-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h1,4-7,10-11H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWJWMOLQUOFJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940717 | |
Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19115-30-1 | |
Record name | α-Ethynyl-4-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19115-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1'-Hydroxy-2',3'-dehydroestragole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Methoxyphenyl)prop-2-yn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20940717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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